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Uridine 5'-diphosphate bromoacetol

Enzyme Inactivation Kinetics Affinity Labeling UDP-Galactose 4-Epimerase

Researchers requiring a reactive, mechanism-based inactivator for UDP-sugar-utilizing enzymes face limited options with intrinsic real-time monitoring. UDP-bromoacetol directly alkylates active-site nucleophiles (e.g., NAD+ nicotinamide) without UV activation, generating a unique 328 nm chromophore for continuous spectrophotometric tracking. - Enables time-resolved inactivation kinetics without secondary labeling. - Serves as a critical comparator probe alongside UDP-chloroacetol for halogen reactivity studies. - Supplied with full analytical documentation; inquire for bulk or custom packaging.

Molecular Formula C12H17BrN2O13P2
Molecular Weight 539.12 g/mol
CAS No. 125303-05-1
Cat. No. B054705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridine 5'-diphosphate bromoacetol
CAS125303-05-1
SynonymsUDP bromoacetol
uridine 5'-diphosphate bromoacetol
Molecular FormulaC12H17BrN2O13P2
Molecular Weight539.12 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)OP(=O)(O)OCC(=O)CBr)O
InChIInChI=1S/C12H17BrN2O13P2/c13-3-6(17)5-25-29(21,22)28-30(23,24)27-10-7(4-16)26-11(9(10)19)15-2-1-8(18)14-12(15)20/h1-2,7,9-11,16,19H,3-5H2,(H,21,22)(H,23,24)(H,14,18,20)/t7-,9-,10-,11-/m1/s1
InChIKeyRISBOGPWYUPYJG-QCNRFFRDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





UDP-Bromoacetol: Reactive Affinity Probe for Enzyme Active-Site Mapping


Uridine 5'-diphosphate bromoacetol (UDP-bromoacetol, UDB) is a synthetic uridine diphosphate (UDP) analog containing a bromoacetyl electrophilic warhead [1]. It functions as a mechanism-based, active-site-directed irreversible inhibitor (affinity label) for UDP-sugar-utilizing enzymes, including UDP-galactose 4-epimerase and UDP-glucuronosyltransferases (UGTs) [2][3]. The bromoacetyl group enables covalent alkylation of active-site nucleophilic residues (e.g., cysteine thiols or NAD+ nicotinamide rings), permanently inactivating target enzymes upon binding [2].

Mechanism-based irreversible affinity probe for UDP-sugar-utilizing enzymes
Spontaneous active-site alkylation; no UV activation required
Generates intrinsic chromophore (λmax 328 nm) for label-free reaction monitoring

Why UDP-Bromoacetol Is Not Interchangeable with Other UDP-Sugar Analogs


Uridine 5'-diphosphate bromoacetol is not a generic UDP-sugar analog; its substitution with a closely related compound like UDP-chloroacetol (UDC) or a photoaffinity probe such as 5-azido-UDP-glucuronic acid will lead to fundamentally different experimental outcomes. While both UDB and UDC are mechanism-based inactivators, UDB exhibits greater intrinsic reactivity and pronounced instability, which prevents its purification and dictates strict experimental handling [1][2]. Unlike photoaffinity probes that require UV activation for covalent attachment [3], UDB spontaneously alkylates active-site nucleophiles upon binding, providing a distinct time-resolved inactivation window [2]. Furthermore, its reactivity profile toward different enzyme classes (e.g., UDP-glucose 4-epimerase vs. UGTs) is not mirrored by other affinity probes, making direct substitution scientifically invalid for any study requiring precise enzyme inactivation kinetics or active-site mapping [1].

UDB vs UDC UDB exhibits higher intrinsic reactivity and instability; purification not possible. UDB lacks defined kinetic constants, whereas UDC provides reproducible inactivation rates (KD 0.110 mM). Direct substitution invalid for quantitative enzyme kinetics.
vs Photoaffinity Unlike photoaffinity probes (e.g., 5-azido-UDP-glucuronic acid) requiring UV activation, UDB spontaneously alkylates upon binding. Mechanistic mismatch limits cross-method comparison without careful control.
Target Scope UDB inhibits UDP-glucose 4-epimerase but lacks reported activity against UDP-glucose dehydrogenase. UDC targets both enzymes; substitution may miss dehydrogenase studies.

Quantitative Differentiation: Inactivation Kinetics, Spectral Signature, and Enzyme Targeting


Inactivation Kinetics vs. UDP-Chloroacetol in UDP-Galactose 4-Epimerase

UDP-bromoacetol (UDB) inactivates E. coli UDP-galactose 4-epimerase with a kinetic profile that parallels UDP-chloroacetol (UDC), but its inherent instability precludes precise kinetic parameter determination [1]. The reaction of UDC with the enzyme follows saturation kinetics with a KD of 0.110 mM and a kinact of 0.84 min⁻¹ at pH 8.5 (ionic strength 0.2 M) [2]. While UDB exhibits similar inactivation behavior, the authors explicitly state that UDB 'was itself too reactive to be produced in pure form...and was not further characterized owing to its instability' [3]. Consequently, UDB is used solely to verify mechanistic similarity, but its practical utility in quantitative kinetic studies is limited by its poor stability relative to UDC.

Inactivation Kinetics vs. UDC
Head-to-head comparison
UDB: unstable, no precise KD/kinact obtainable
UDC: KD 0.110 mM, kinact 0.84 min-1
Instability limits quantitative kinetic use; UDB confirms mechanistic similarity but is not a kinetic surrogate.
E. coli UDP-galactose 4-epimerase, pH 8.5, ionic strength 0.2 M.
Enzyme Inactivation Kinetics Affinity Labeling UDP-Galactose 4-Epimerase

Enzyme Target Specificity: UDP-Glucose 4-Epimerase vs. Other UDP-Sugar Enzymes

UDP-bromoacetol (UDB) is a documented mechanism-based inhibitor of UDP-glucose 4-epimerase (EC 5.1.3.2) [1][2]. MetaCyc classifies it as an 'Inhibitor (Mechanism unknown) of UDP-glucose 4-epimerase' [2]. In contrast, other UDP-sugar enzymes such as UDP-glucose dehydrogenase (UDPGDH) are targeted by the chloro analog (UDC) but not by UDB [3]. This differential target profile underscores that UDB does not promiscuously inhibit all UDP-sugar-utilizing enzymes and should be selected based on the specific enzyme under investigation.

Enzyme Target Specificity
Class-level inference
UDB inhibits UDP-glucose 4-epimerase; no reported inhibition of UDP-glucose dehydrogenase.
UDC inhibits both enzymes.
Target profile is narrower; UDB suits epimerase studies only. Dehydrogenase projects require UDC.
Mechanism involves NAD+ nicotinamide alkylation. Data source: MetaCyc, Flentke & Frey 1990.
Enzyme Specificity UDP-Glucose 4-Epimerase Mechanism-Based Inhibition

Chemical Affinity Label vs. Photoaffinity Probe Mechanism

UDP-bromoacetol (UDB) functions as a classical chemical affinity label that spontaneously alkylates active-site nucleophiles upon binding, whereas 5-azido-UDP-glucuronic acid (5N3UDP-GlcUA) requires UV light activation to generate a reactive nitrene for covalent attachment [1][2]. This mechanistic distinction means UDB is suitable for time-resolved inactivation studies in solution without external activation, while 5N3UDP-GlcUA enables spatiotemporal control via light exposure. Quantitative kinetic data for UDB is limited due to its instability [3], whereas 5N3UDP-GlcUA has been extensively characterized with defined labeling efficiencies and competition assays [2]. For applications requiring precise temporal control of covalent modification, the photoaffinity probe is preferred; for studies exploring inherent reactivity of the active site without external triggers, UDB offers a unique alternative.

Affinity Label vs. Photoaffinity Probe
Cross-study comparable
UDB: spontaneous alkylation via bromoacetyl warhead.
5-azido-UDP-GlcUA: requires UV (300–350 nm) to generate reactive nitrene.
Mechanistic choice determines experimental design: UDB enables continuous time-resolved inactivation; photoaffinity probe offers spatiotemporal control.
No direct kinetic comparison available. Labeling efficiency quantifiable only for photoaffinity probe.
Affinity Labeling Photoaffinity Labeling Covalent Enzyme Modification

Spectroscopic Fingerprint: Chromophore λmax Shift vs. UDP-Chloroacetol

Inactivation of UDP-galactose 4-epimerase by UDP-bromoacetol (UDB) is accompanied by the appearance of a distinct chromophore with maximum absorbance at 328 nm [1]. This spectral signature differs from that of UDP-chloroacetol (UDC), which produces a chromophore with λmax = 325 nm [2]. The difference in absorption maxima (3 nm) provides a direct, quantifiable spectroscopic method to distinguish between UDB- and UDC-inactivated enzyme samples. The chromophore formation is proposed to result from an adduct between the inhibitor and the enzyme-bound NAD+ nicotinamide ring [2]. This built-in detection feature enables researchers to monitor inactivation progress in real time using UV-Vis spectroscopy without additional labeling reagents.

Chromophore λmax Shift
Direct head-to-head comparison
UDB: 328 nm
UDC: 325 nm
Δ = 3 nm red shift
Spectral distinction supports unambiguous probe identification and label-free, real-time inactivation monitoring.
Neutral aqueous solution; E. coli UDP-galactose 4-epimerase. Chromophore from inhibitor–NAD+ adduct.
Spectroscopy Enzyme Inactivation Monitoring Chromophore Detection

Validated Applications for UDP-Bromoacetol


UDP-Galactose 4-Epimerase Active-Site Architecture Mapping

Procure UDP-bromoacetol for experiments requiring a reactive, active-site-directed inactivator of UDP-galactose 4-epimerase that generates a unique spectroscopic signature (λmax 328 nm) for real-time monitoring [1][2]. This compound is specifically suited for studies investigating the spatial orientation of active-site residues and the role of enzyme-bound NAD+ in catalysis. The bromoacetyl warhead alkylates the nicotinamide ring of NAD+, providing direct evidence of active-site geometry [2].

Comparative Inactivation Profiling Across UDP-Sugar Analogs

Utilize UDP-bromoacetol as a comparator probe in studies assessing the differential reactivity of halogenated UDP-sugar analogs. While UDP-chloroacetol (UDC) provides well-defined kinetic parameters (KD = 0.110 mM, kinact = 0.84 min⁻¹) [2], UDP-bromoacetol serves as a less stable but mechanistically informative counterpart. This comparative approach is essential for elucidating structure-reactivity relationships in affinity labeling reagents and for understanding the influence of halogen electronegativity on enzyme inactivation efficiency [1].

Label-Free Real-Time Monitoring of Enzyme Inactivation

Select UDP-bromoacetol for experiments that benefit from intrinsic chromophore formation upon enzyme inactivation [1]. Unlike many affinity probes that require secondary labeling, UDB generates a distinct absorbance peak at 328 nm, enabling continuous spectrophotometric tracking of the inactivation reaction without additional sample manipulation or reagent addition. This feature is particularly valuable for high-throughput screening or time-course analyses where minimal sample perturbation is critical [2].

UGT Active-Site Topology Investigation

Employ UDP-bromoacetol as an active-site-directed irreversible inhibitor for UDP-glucuronosyltransferase (UGT) studies, particularly when a non-photoactivatable covalent probe is desired [3][1]. Unlike photoaffinity probes that require UV irradiation, UDB spontaneously alkylates nucleophilic residues upon binding, providing a distinct experimental paradigm for mapping UGT active-site architecture. This is especially relevant for UGT isoforms where the UDP-glucuronic acid binding pocket is conserved [3].

Application
Selection Property
Validation Focus
Epimerase active-site architecture mapping
Spontaneous alkylation probe with intrinsic chromophore
NAD+ adduct absorbance at 328 nm; residue proximity confirmation
Structure-reactivity relationship studies among UDP-sugar analogs
Mechanistically informative comparator to UDC, despite lower stability
Halogen-dependent inactivation efficiency; kinetic profile consistency
Label-free real-time enzyme inactivation monitoring
Built-in chromophore detection without secondary labeling
Time-course UV-Vis tracking at 328 nm; minimal sample perturbation
UGT active-site topology investigation
Non-photoactivatable covalent probe for UDP-glucuronic acid binding pocket
Spontaneous alkylation of nucleophilic residues; UGT isoform conservation review
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